N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group attached to a pyrimidine ring, which is further substituted with a cyclopropyl group and a carboxamide functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of o-bromoaniline with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrobenzophenone)acetamide, which is then hydrolyzed to produce 2-bromo-6-nitroaniline. The final step involves a diazo-reaction followed by decomposition under heating conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of cost-effective raw materials and efficient purification techniques is crucial for large-scale production. The process may also incorporate advanced catalytic methods to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Reduction Reactions: The nitro group in intermediate compounds can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to provide the aryl or alkyl group.
Reducing Agents: Such as hydrogen gas or sodium borohydride, used in reduction reactions to convert nitro groups to amines.
Major Products Formed
Aryl-Substituted Derivatives: Formed through coupling reactions.
Amino Derivatives: Produced by the reduction of nitro groups.
Scientific Research Applications
N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Shares a similar bromophenyl group but differs in the presence of a chloronicotinamide moiety.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Contains a chlorophenyl group and a nicotinamide moiety, differing in the halogen and pyrimidine ring structure.
Uniqueness
N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-10-3-1-2-4-11(10)18-14(19)13-7-12(9-5-6-9)16-8-17-13/h1-4,7-9H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHCPBKUSDYLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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